Anthranilonitrile
Overview
Description
Synthesis Analysis
The synthesis of anthranilonitrile-based compounds involves its reaction with various reagents. For instance, anthranilonitrile reacts with ethyl cyanoacetate, malononitrile, cyanothioacetamide, and N-arylidene cyanoacetohydrazides to afford derivatives such as pyrano[2,3-b]quinoline, cyanomethyl-quinazoline, pyrazolo[2,3-a]quinazoline, and triazolo[4,3-a]-quinoline derivatives respectively. These reactions showcase the chemical versatility and reactivity of anthranilonitrile in synthesizing complex heterocyclic structures (Metwally & Abdelrazek, 2005).
Molecular Structure Analysis
The molecular structure of anthranilonitrile and its derivatives is key to understanding their chemical behavior and potential applications. Studies involving anthranilonitrile and triethylorthoformate under various conditions have led to the formation of substituted quinazolines, triazachrysenes, or quinazolinyl-aminophenyl quinazolines. These outcomes underline the impact of molecular structure on the reactivity and the type of products formed from anthranilonitrile (Marinho, Araújo, & Proença, 2010).
Chemical Reactions and Properties
Anthranilonitrile's chemical properties are exemplified by its participation in various reactions leading to heterocyclic compounds. A notable reaction is with paraformaldehyde, KCN, and ZnCl2 under acid catalysis, leading to the synthesis of 3-aminoindole-2-carbonitriles through Thorpe–Ziegler cyclisation, highlighting its utility in synthesizing indole derivatives (Michaelidou & Koutentis, 2010).
Physical Properties Analysis
The physical properties of anthranilonitrile derivatives, such as their fluorescence properties, are crucial for their potential applications. For example, the fluorescence quantum yield of triazachrysene structures derived from anthranilonitrile reactions has been compared to that of pyrene, indicating their potential use in photophysical applications (Marinho, Araújo, & Proença, 2010).
Chemical Properties Analysis
The chemical properties of anthranilonitrile derivatives, such as reactivity and stability, play a significant role in their synthesis and applications. The reaction of anthranilonitrile with isocyanates, leading to imidazo[1,2-c]quinazoline-2,5-(3H,6H)dione, exemplifies the compound's reactivity and the complex structures that can be synthesized from it. These properties are essential for designing synthesis pathways for specific compounds (Papadopoulos, 1981).
Scientific Research Applications
-
Chemical Reactivity
- Anthranilonitrile has been used in the synthesis of various heterocycles . It was found that diazotized anthranilonitrile couples readily with aminovinyl ketones to yield products of coupling and hydrolysis of dimethylamino moiety .
- The outcomes of these reactions are new classes of biologically active heterocyclic compounds for biomedical applications .
-
Antibacterial Insights
- While Anthranilonitrile itself may not have direct antibacterial properties, it’s worth noting that the field of antibacterial research is vast and complex . There are many factors at play, including the specific strain of bacteria, the environment, and the presence of other substances.
- The outcomes of these studies can vary widely depending on the specific conditions of the experiment .
-
Nano-Agrochemicals Applications
- Nanotechnology in agriculture can enhance the delivery of agrochemicals to plants, which is an effective application of nanotechnology . While Anthranilonitrile itself may not be directly used in this field, it’s possible that it could be incorporated into nano-agrochemicals in the future.
- The outcomes of these studies can vary widely depending on the specific conditions of the experiment .
-
Synthesis of Heterocycles
- Anthranilonitrile can react with active methylene reagents to synthesize new quinoline and quinazoline derivatives . These compounds are significant in medicinal chemistry and have a broad range of biological properties .
- The outcomes of these reactions are new classes of biologically active heterocyclic compounds for biomedical applications .
-
Pharmacological Significance
- Quinazolines, which can be synthesized from Anthranilonitrile, are significant pharmacological agents . They have a broad range of biological properties and are used as synthetic intermediates, potential drug candidates, and chemical probes .
- The outcomes of these studies can vary widely depending on the specific conditions of the experiment .
-
Supramolecular Chemistry
- While Anthranilonitrile itself may not be directly used in this field, it’s possible that it could be incorporated into supramolecular sensors, imaging for medical applications, metal extraction from ores and nuclear waste, as well as drug delivery .
- The outcomes of these studies can vary widely depending on the specific conditions of the experiment .
-
Synthesis of Quinoline and Quinazoline Derivatives
- Anthranilonitrile can react with active methylene reagents to synthesize new quinoline and quinazoline derivatives . These compounds are significant in medicinal chemistry and have a broad range of biological properties .
- The outcomes of these reactions are new classes of biologically active heterocyclic compounds for biomedical applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-aminobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c8-5-6-3-1-2-4-7(6)9/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCPWBZNUKCSBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051824 | |
Record name | 2-Aminobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzonitrile | |
CAS RN |
1885-29-6 | |
Record name | 2-Aminobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1885-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Aminobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Anthranilonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.955 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINOBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RXH2B211R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.